![molecular formula C10H8FNO2S B12626805 Methyl [(4-cyano-2-fluorophenyl)sulfanyl]acetate CAS No. 918967-44-9](/img/structure/B12626805.png)
Methyl [(4-cyano-2-fluorophenyl)sulfanyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [(4-cyano-2-fluorophenyl)sulfanyl]acetate is an organic compound with the molecular formula C10H8FNO2S It is a derivative of phenyl sulfanyl acetate, where the phenyl ring is substituted with cyano and fluoro groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [(4-cyano-2-fluorophenyl)sulfanyl]acetate typically involves the reaction of 4-cyano-2-fluorothiophenol with methyl bromoacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [(4-cyano-2-fluorophenyl)sulfanyl]acetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to form primary amines.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products Formed
Hydrolysis: 4-cyano-2-fluorophenylthioacetic acid.
Oxidation: Methyl [(4-cyano-2-fluorophenyl)sulfinyl]acetate or Methyl [(4-cyano-2-fluorophenyl)sulfonyl]acetate.
Reduction: Methyl [(4-aminomethyl-2-fluorophenyl)sulfanyl]acetate.
Wissenschaftliche Forschungsanwendungen
Methyl [(4-cyano-2-fluorophenyl)sulfanyl]acetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Methyl [(4-cyano-2-fluorophenyl)sulfanyl]acetate is not fully understood. its biological activity is thought to involve interactions with specific molecular targets, such as enzymes or receptors. The cyano and fluoro substituents may enhance its binding affinity and selectivity towards these targets, leading to the modulation of various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl [(4-cyano-2-chlorophenyl)sulfanyl]acetate
- Methyl [(4-cyano-2-bromophenyl)sulfanyl]acetate
- Methyl [(4-cyano-2-methylphenyl)sulfanyl]acetate
Uniqueness
Methyl [(4-cyano-2-fluorophenyl)sulfanyl]acetate is unique due to the presence of the fluoro substituent, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making them more suitable for pharmaceutical applications .
Eigenschaften
CAS-Nummer |
918967-44-9 |
|---|---|
Molekularformel |
C10H8FNO2S |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
methyl 2-(4-cyano-2-fluorophenyl)sulfanylacetate |
InChI |
InChI=1S/C10H8FNO2S/c1-14-10(13)6-15-9-3-2-7(5-12)4-8(9)11/h2-4H,6H2,1H3 |
InChI-Schlüssel |
UYCAVABCELHTLP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CSC1=C(C=C(C=C1)C#N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


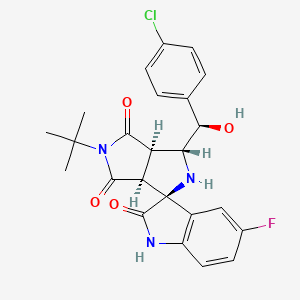

![4-[(5-Chloropyridin-2-yl)methoxy]-1-(4-{[1-(propan-2-yl)azetidin-3-yl]oxy}phenyl)pyridin-2(1H)-one](/img/structure/B12626730.png)
![1-Piperidinecarboxamide, 4-[(3-methylbenzo[b]thien-2-yl)methyl]-N-3-pyridinyl-](/img/structure/B12626735.png)
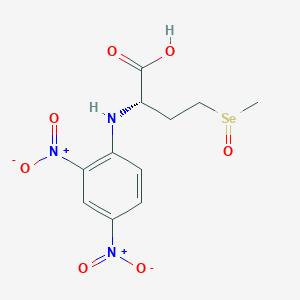
![2-{[(4-Chlorophenyl)methyl]sulfamoyl}-N-hydroxyacetamide](/img/structure/B12626742.png)
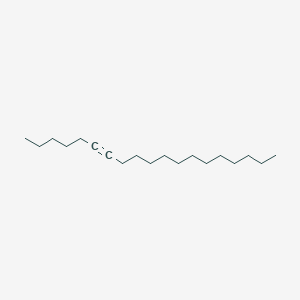
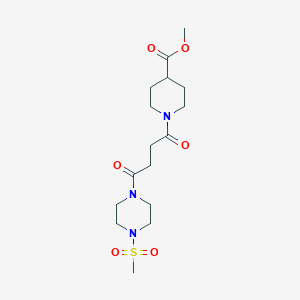

![3-Acetyl-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B12626764.png)
![1-[(2,6-Dichloropyridin-3-yl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B12626769.png)
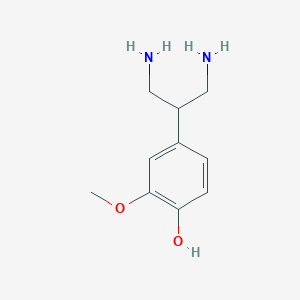
![(11S,12R,16S)-11-(4-chlorobenzoyl)-14-(4-nitrophenyl)-9,10,14-triazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-13,15-dione](/img/structure/B12626795.png)
![1,2,4-Oxadiazole-5-carboxamide, 3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-N-methyl-](/img/structure/B12626807.png)
